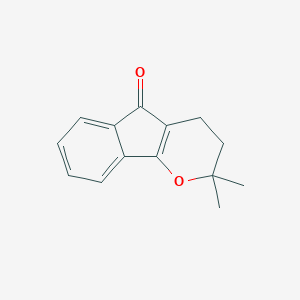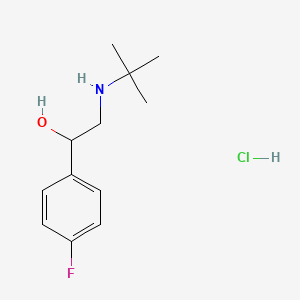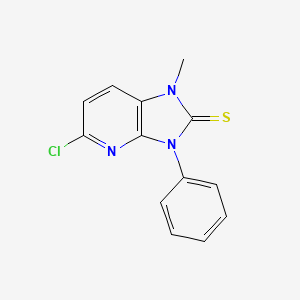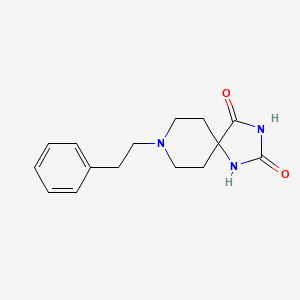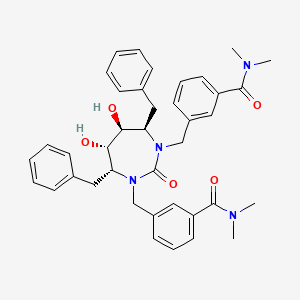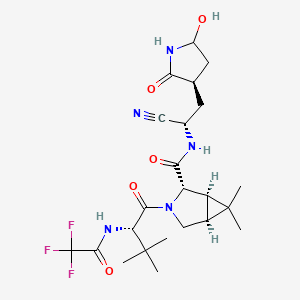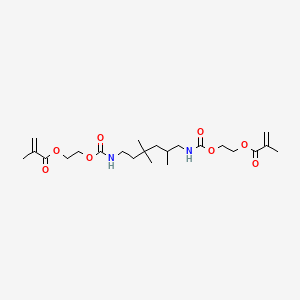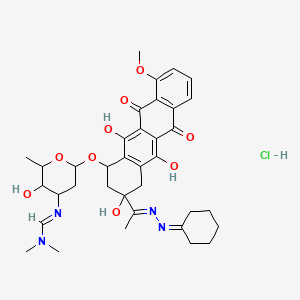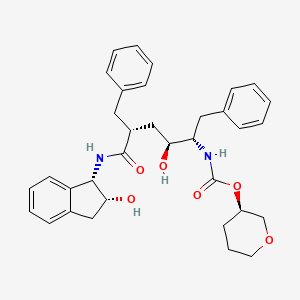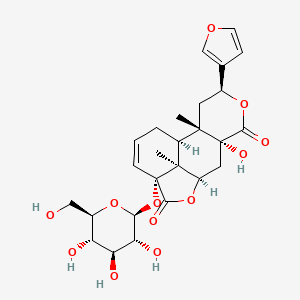
Dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione is a heterocyclic compound that belongs to the oxazine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of benzylamine with phenylglyoxal in the presence of a suitable catalyst to form the oxazine ring. The reaction conditions, such as temperature, solvent, and reaction time, need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be essential for sustainable production.
化学反応の分析
Types of Reactions
Dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazine oxides, while substitution reactions could introduce functional groups like halides or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals or diagnostic tools.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic properties. They might exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Dihydro-5-benzyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione: Unique due to its specific substituents and ring structure.
Other Oxazines: Compounds like 1,3-oxazine and its derivatives, which might have different substituents or ring modifications.
Uniqueness
The uniqueness of this compound lies in its specific benzyl and phenyl substituents, which can influence its chemical reactivity and potential applications. Comparing it with other oxazines can highlight differences in properties and uses.
特性
CAS番号 |
94673-83-3 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC名 |
5-benzyl-5-phenyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C17H15NO3/c19-15-17(12-21-16(20)18-15,14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19,20) |
InChIキー |
WEVKDZCYKHYUGE-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC(=O)O1)(CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


